Cas no 1262011-08-4 (2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid)

2-Fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid is a fluorinated aromatic carboxylic acid derivative with a methoxy and trifluoromethyl-substituted phenyl moiety. Its unique structure, featuring both fluorine and trifluoromethyl groups, enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine improves metabolic stability and bioavailability, while the trifluoromethyl group contributes to lipophilicity and binding affinity. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions and derivatization processes, supporting advanced research and industrial applications.
2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid structure
1262011-08-4 structure
Product Name:2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid
CAS No:1262011-08-4
MF:C15H10F4O3
MW:314.231718540192
MDL:MFCD18322811
CID:1219809
PubChem ID:53228630
Update Time:2025-10-19

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid
    • 2-FLUORO-5-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
    • 1262011-08-4
    • MFCD18322811
    • 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
    • DTXSID20692163
    • 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
    • MDL: MFCD18322811
    • Inchi: 1S/C15H10F4O3/c1-22-13-5-3-9(7-11(13)15(17,18)19)8-2-4-12(16)10(6-8)14(20)21/h2-7H,1H3,(H,20,21)
    • InChI Key: YGIMKKXPDLBQKW-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(C=1)C1C=CC(=C(C(=O)O)C=1)F)OC)(F)F

Computed Properties

  • Exact Mass: 314.05660683g/mol
  • Monoisotopic Mass: 314.05660683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 46.5Ų

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB330088-5 g
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; .
1262011-08-4 95%
5g
€1159.00 2023-06-21
abcr
AB330088-5g
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; .
1262011-08-4 95%
5g
€1159.00 2025-02-21

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1262011-08-4)2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid
Order Number:A1124872
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
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2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid Related Literature

Additional information on 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid

Introduction to 2-Fluoro-5-[4-Methoxy-3-(Trifluoromethyl)Phenyl]Benzoic Acid (CAS No. 1262011-08-4)

2-Fluoro-5-[4-Methoxy-3-(trifluoromethyl)phenyl]benzoic acid (CAS No. 1262011-08-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a benzoic acid core with fluorine, methoxy, and trifluoromethyl substituents, which endow it with unique chemical and biological properties. The strategic placement of these functional groups makes it a promising candidate for further exploration in drug discovery and development.

The benzoic acid moiety is a well-known pharmacophore in medicinal chemistry, often found in various therapeutic agents due to its ability to interact with biological targets in a favorable manner. The introduction of a fluoro atom at the 2-position of the benzoic acid ring enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability. Additionally, the presence of a methoxy group at the 4-position of the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.

One of the most intriguing features of 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid is the trifluoromethyl group at the 3-position of the phenyl ring. This substituent is renowned for its ability to improve binding interactions with biological targets, particularly enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's affinity for certain protein targets, making it an attractive scaffold for designing novel therapeutics. This feature has been extensively studied in recent years, leading to several patents and publications highlighting its potential in addressing various diseases.

Recent research has demonstrated that compounds containing fluoro and trifluoromethyl substituents exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. For instance, studies have shown that these substituents can improve metabolic stability by reducing susceptibility to enzymatic degradation. Furthermore, they can enhance binding affinity by increasing lipophilicity and altering electronic distributions at key interaction sites. These findings have spurred interest in developing new drugs with fluorinated or trifluoromethylated moieties.

In the context of drug discovery, 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid has been explored as a potential lead compound for several therapeutic areas. Its structural features suggest that it may interact with targets involved in inflammation, cancer, and neurological disorders. For example, preliminary studies have indicated that this compound may inhibit certain enzymes implicated in inflammatory pathways by binding to their active sites. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.

The synthesis of 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms often poses challenges due to their reactivity and sensitivity to various conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine into complex molecules with greater ease than in previous decades. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing fluorinated aromatic systems like this one.

The biological activity of 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid has been evaluated through various in vitro assays. These studies have revealed promising interactions with several biological targets, including enzymes and receptors relevant to human health. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression. Moreover, its ability to modulate neurotransmitter receptors has raised interest in its potential as a treatment for neurological disorders such as Alzheimer's disease.

The pharmacokinetic properties of this compound are also an area of active investigation. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. The presence of fluorine and trifluoromethyl groups appears to contribute to favorable pharmacokinetic characteristics, such as improved oral bioavailability and prolonged half-life. These properties are crucial for developing drugs that are both effective and practical for clinical use.

Looking ahead, the future prospects for 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid are bright. Ongoing research aims to further optimize its pharmacological properties through structural modifications and analog design. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, leading to more refined derivatives with enhanced therapeutic potential.

In conclusion, 2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid (CAS No. 1262011-08-4) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structural features make it an excellent candidate for drug discovery efforts targeting various diseases. As research continues to uncover new insights into its biological activity and pharmacokinetic behavior, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1262011-08-4)2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic Acid
A1124872
Purity:99%
Quantity:5g
Price ($):687.0
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